

# An In-depth Technical Guide to 1-(3-Bromopropyl)-1H-indole

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## Compound of Interest

Compound Name: *1-(3-Bromopropyl)indole*

Cat. No.: B049928

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Authoritative Reference for Researchers, Scientists, and Drug Development Professionals

Initial Note on CAS Number: The CAS number provided in the topic (56831-23-7) does not correspond to **1-(3-Bromopropyl)indole** in the reviewed chemical databases. This guide pertains to 1-(3-Bromopropyl)-1H-indole, CAS Number: 125334-52-3, which is the chemically correct identifier for the specified compound.

## Introduction

1-(3-Bromopropyl)-1H-indole is a heterocyclic compound featuring an indole scaffold N-alkylated with a bromopropyl group. This functionalization makes it a valuable and versatile intermediate in organic synthesis, particularly in the development of novel therapeutic agents. The presence of the reactive bromoalkyl chain allows for its use as a linker to connect the indole core to other molecular fragments, a common strategy in drug design to modulate pharmacological activity, improve pharmacokinetic properties, and create targeted drug delivery systems. Indole derivatives, as a class, are of significant interest in medicinal chemistry due to their prevalence in natural products and their wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.

## Physicochemical Properties

A summary of the key physicochemical properties of 1-(3-Bromopropyl)-1H-indole is presented in Table 1. These properties are crucial for understanding its behavior in chemical reactions and biological systems.

Table 1: Physicochemical Data for 1-(3-Bromopropyl)-1H-indole

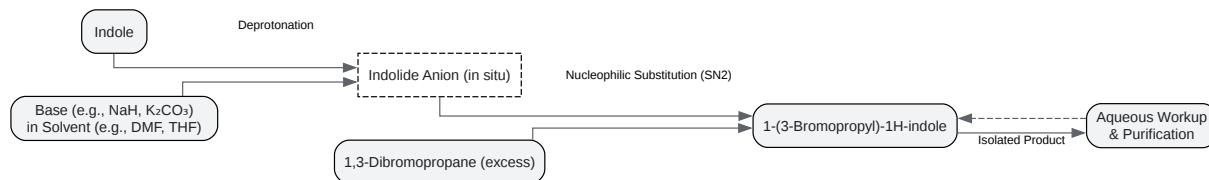
Property	Value	Source
CAS Number	125334-52-3	[Chemical Supplier Data]
Molecular Formula	C <sub>11</sub> H <sub>12</sub> BrN	[Chemical Supplier Data]
Molecular Weight	238.12 g/mol	[Chemical Supplier Data]
Appearance	Not specified (typically an oil or low-melting solid)	Inferred from related compounds
Melting Point	Not experimentally determined in reviewed literature	N/A
Boiling Point	Not experimentally determined in reviewed literature	N/A
Solubility	Soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate.	General knowledge of similar compounds

## Synthesis and Experimental Protocols

The synthesis of 1-(3-Bromopropyl)-1H-indole is typically achieved through the N-alkylation of indole. While a specific, detailed experimental protocol for this exact compound is not readily available in the public literature, a general and reliable method involves the reaction of the indole anion with an excess of a 1,3-dihaloalkane. A representative protocol is detailed below, based on standard procedures for N-alkylation of indoles.

### General Synthesis of 1-(3-Bromopropyl)-1H-indole

The synthesis involves the deprotonation of indole with a suitable base to form the indolide anion, which then acts as a nucleophile to attack 1,3-dibromopropane.



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Caption: General workflow for the synthesis of 1-(3-Bromopropyl)-1H-indole.

## Detailed Experimental Protocol (Representative)

### Materials:

- Indole
- Sodium hydride (NaH), 60% dispersion in mineral oil
- 1,3-Dibromopropane
- Anhydrous N,N-Dimethylformamide (DMF)
- Ethyl acetate
- Saturated aqueous sodium bicarbonate solution
- Brine (saturated aqueous sodium chloride solution)
- Anhydrous magnesium sulfate ( $\text{MgSO}_4$ )
- Silica gel for column chromatography

### Procedure:

- To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous DMF under an inert atmosphere (e.g., argon or nitrogen) at 0 °C, a solution of indole (1.0 equivalent) in anhydrous DMF is added dropwise.
- The reaction mixture is stirred at room temperature for 1 hour to ensure complete formation of the indolide anion.
- The mixture is then cooled back to 0 °C, and 1,3-dibromopropane (3-5 equivalents) is added dropwise.
- The reaction is allowed to warm to room temperature and stirred for 12-24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).
- Upon completion, the reaction is carefully quenched by the slow addition of water at 0 °C.
- The mixture is then diluted with ethyl acetate and washed sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.
- The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
- The crude product is purified by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure 1-(3-Bromopropyl)-1H-indole.

## Spectroscopic Data

While a complete set of experimentally-derived spectra for 1-(3-Bromopropyl)-1H-indole is not available in the reviewed literature, the expected spectroscopic features can be predicted based on the analysis of closely related indole derivatives. These data are crucial for the structural confirmation of the synthesized compound.

Table 2: Predicted Spectroscopic Data for 1-(3-Bromopropyl)-1H-indole

Spectroscopy	Expected Features
<sup>1</sup> H NMR	<ul style="list-style-type: none"><li>- Aromatic protons of the indole ring (<math>\delta</math> 6.5-7.7 ppm).</li><li>- Triplet for the N-CH<sub>2</sub> protons (<math>\delta</math> ~4.3 ppm).</li><li>- Triplet for the Br-CH<sub>2</sub> protons (<math>\delta</math> ~3.4 ppm).</li><li>- Multiplet (quintet) for the central CH<sub>2</sub> protons (<math>\delta</math> ~2.3 ppm).</li></ul>
<sup>13</sup> C NMR	<ul style="list-style-type: none"><li>- Aromatic carbons of the indole ring (<math>\delta</math> 100-140 ppm).</li><li>- N-CH<sub>2</sub> carbon (<math>\delta</math> ~45 ppm).</li><li>- Br-CH<sub>2</sub> carbon (<math>\delta</math> ~32 ppm).</li><li>- Central CH<sub>2</sub> carbon (<math>\delta</math> ~30 ppm).</li></ul>
IR (Infrared)	<ul style="list-style-type: none"><li>- C-H stretching (aromatic) ~3100-3000 cm<sup>-1</sup>.</li><li>- C-H stretching (aliphatic) ~2950-2850 cm<sup>-1</sup>.</li><li>- C=C stretching (aromatic) ~1600-1450 cm<sup>-1</sup>.</li><li>- C-N stretching ~1350 cm<sup>-1</sup>.</li><li>- C-Br stretching ~650-550 cm<sup>-1</sup>.</li></ul>
MS (Mass Spec.)	<ul style="list-style-type: none"><li>- Molecular ion peak (M<sup>+</sup>) at m/z 237 and M+2 peak at m/z 239 with approximately equal intensity, characteristic of a bromine-containing compound.</li><li>- Fragmentation pattern showing loss of the propyl bromide chain.</li></ul>

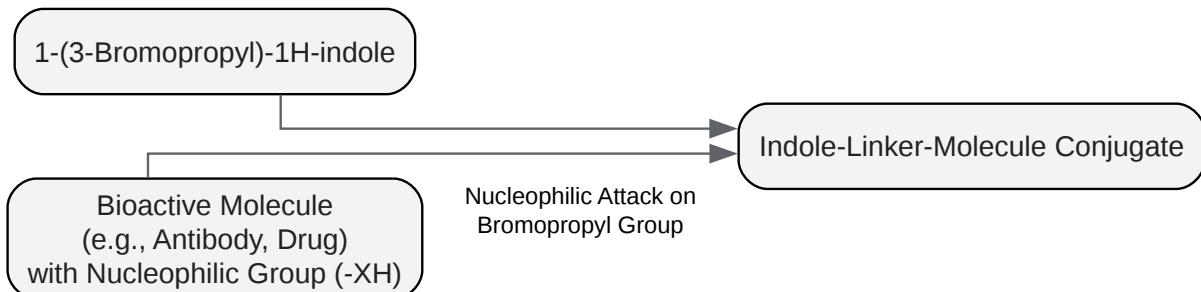
## Applications in Research and Drug Development

The primary utility of 1-(3-Bromopropyl)-1H-indole in a research and development setting is as a bifunctional linker. The indole moiety can serve as a pharmacophore or a scaffold for further functionalization, while the bromopropyl group provides a reactive handle for conjugation to other molecules of interest.

## Role as a Chemical Linker

In drug development, linkers are crucial components of more complex therapeutic molecules, such as antibody-drug conjugates (ADCs) or targeted small-molecule therapies. The 3-bromopropyl chain allows for the covalent attachment of the indole moiety to nucleophilic

groups (e.g., thiols, amines, or hydroxyls) present on proteins, antibodies, or other drug molecules.



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Caption: Use of 1-(3-Bromopropyl)-1H-indole as a linker in bioconjugation.

## Synthesis of Biologically Active Molecules

The indole nucleus is a "privileged scaffold" in medicinal chemistry, meaning it is a structural framework that is capable of binding to multiple biological targets. By using 1-(3-Bromopropyl)-1H-indole, medicinal chemists can synthesize novel indole derivatives with potential therapeutic applications. The propyl linker can be used to position other functional groups in a way that optimizes binding to a target protein or enzyme.

While specific examples of drugs developed directly from 1-(3-Bromopropyl)-1H-indole are not prominent in the literature, the strategy of using N-alkylated indoles as intermediates is widespread. For instance, indole derivatives are known to interact with a variety of biological targets, including but not limited to:

- **Tubulin:** Indole-based compounds can inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis, a mechanism exploited in cancer chemotherapy.
- **Kinases:** Many kinase inhibitors feature an indole core, which can interact with the ATP-binding site of the enzyme.
- **G-protein coupled receptors (GPCRs):** The indole scaffold is found in many ligands for serotonin and melatonin receptors.

## Potential in Signaling Pathway Modulation

Indole itself is a signaling molecule in bacteria, and synthetic indole derivatives can be used to modulate bacterial signaling pathways, such as those involved in biofilm formation and virulence. While the direct effect of 1-(3-Bromopropyl)-1H-indole on specific signaling pathways has not been reported, its derivatives could potentially be designed to interact with bacterial quorum sensing systems or other signaling networks.

## Conclusion

1-(3-Bromopropyl)-1H-indole (CAS 125334-52-3) is a valuable synthetic intermediate for researchers in organic and medicinal chemistry. Its utility lies in the combination of a biologically relevant indole scaffold with a reactive alkyl halide linker. This structure allows for the straightforward synthesis of more complex molecules with potential applications in drug discovery and development. While detailed experimental and biological data for this specific compound are sparse in the public domain, its synthesis and applications can be reliably inferred from established chemical principles and the extensive literature on related indole derivatives. This guide provides a foundational understanding for professionals working with this and similar chemical entities.

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